molecular formula C8H8ClFN2O B1383719 (6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride CAS No. 2060008-47-9

(6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride

Cat. No.: B1383719
CAS No.: 2060008-47-9
M. Wt: 202.61 g/mol
InChI Key: ODDAVRZXWYZYCZ-UHFFFAOYSA-N
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Description

“(6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2060008-47-9 . It has a molecular weight of 202.61 .


Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C8H7FN2O.ClH/c9-5-1-2-6-7(4-10)11-12-8(6)3-5;/h1-3H,4,10H2;1H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 202.61 .

Scientific Research Applications

  • Lipophilicity Studies : A study by Skibiński, Sławik, and Kaczkowska (2011) analyzed the lipophilicity and specific hydrophobic surface area of 1,3-benzoxazol-2(3H)-ones, including fluorinated derivatives, using reversed-phase thin-layer chromatography. This research provides insights into the physical and chemical properties of such compounds, including (6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride (Skibiński, Sławik, & Kaczkowska, 2011).

  • Fluorescent Probes : Tanaka et al. (2001) developed fluorescent probes using benzoxazole derivatives, applicable for sensing magnesium and zinc cations. These fluorophores are sensitive to pH changes, showcasing the potential of benzoxazole derivatives in sensor applications (Tanaka et al., 2001).

  • Synthesis and Characterization : Menteşe et al. (2015) focused on synthesizing a new series of benzimidazoles involving fluorinated benzene derivatives, showcasing the versatility of these compounds in synthetic chemistry (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).

  • Biased Agonists for Receptors : Sniecikowska et al. (2019) studied novel derivatives of methanamine, including fluorinated benzoxazole, as biased agonists of serotonin 5-HT1A receptors. This research highlights the potential pharmacological applications of such compounds in treating depression and anxiety (Sniecikowska et al., 2019).

  • Herbicidal Activity : Huang et al. (2005) investigated the herbicidal activity of fluoro-substituted benzoxazoles, suggesting the agricultural applications of these compounds (Huang et al., 2005).

  • Structural Studies for Drug Development : Kalinowska‐Tłuścik, Piaskowska, and Kołaczkowski (2018) conducted structural studies on arylsulfonamide derivatives with serotonin receptor antagonistic activity. This includes fluorinated benzoxazoles, showcasing their significance in drug development (Kalinowska‐Tłuścik, Piaskowska, & Kołaczkowski, 2018).

Safety and Hazards

The safety information for “(6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride” includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for “(6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride” could involve further exploration of its potential antimicrobial activity . The design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is the modification of the structure of existing drug molecules .

Properties

IUPAC Name

(6-fluoro-1,2-benzoxazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O.ClH/c9-5-1-2-6-7(4-10)11-12-8(6)3-5;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDAVRZXWYZYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060008-47-9
Record name (6-fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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